ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate
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Description
Ethyl 2-(2-(3-(4-methoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamido)acetate is a useful research compound. Its molecular formula is C17H18N6O5 and its molecular weight is 386.368. The purity is usually 95%.
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Mechanism of Action
Target of Action
Similar compounds such as [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit ubiquitin specific peptidase 28 (usp28) and c-met receptor tyrosine kinase . These proteins play crucial roles in various cellular processes, including cell proliferation and signal transduction .
Mode of Action
It’s worth noting that similar compounds have been found to interact with their targets, leading to inhibition of the target proteins . This interaction can result in changes in cellular processes, such as cell proliferation and signal transduction .
Biochemical Pathways
Given the potential targets, it can be inferred that the compound may affect pathways related to cell proliferation and signal transduction .
Pharmacokinetics
The compound is described as being oil-soluble , which could potentially influence its absorption and distribution within the body.
Result of Action
Similar compounds have been reported to inhibit cell proliferation and affect cell cycle progression .
Action Environment
The compound is described as being highly stable , which suggests that it may be resistant to various environmental factors.
Properties
IUPAC Name |
ethyl 2-[[2-[3-(4-methoxyphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetyl]amino]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O5/c1-3-28-14(25)8-18-13(24)9-22-10-19-16-15(17(22)26)20-21-23(16)11-4-6-12(27-2)7-5-11/h4-7,10H,3,8-9H2,1-2H3,(H,18,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICCDRELDMHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC(=O)CN1C=NC2=C(C1=O)N=NN2C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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